6-Cyclopropyl-n2,n2-diethyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-Cyclopropyl-n2,n2-diethyl-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the class of 1,3,5-triazines These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Preparation Methods
The synthesis of 6-Cyclopropyl-n2,n2-diethyl-1,3,5-triazine-2,4-diamine typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and catalysts like triethylamine. The process can be summarized as follows:
Starting Material: Cyanuric chloride
Reagents: Cyclopropylamine and diethylamine
Solvent: Acetonitrile or dichloromethane
Catalyst: Triethylamine
Reaction Conditions: The reaction is carried out at room temperature with continuous stirring until the completion of the reaction, which is monitored using thin-layer chromatography (TLC).
Industrial production methods may involve scaling up the laboratory synthesis process with optimizations to improve yield and purity.
Chemical Reactions Analysis
6-Cyclopropyl-n2,n2-diethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The triazine ring allows for nucleophilic substitution reactions, where different nucleophiles can replace the existing substituents. Common reagents include alkyl halides and amines.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the triazine ring and formation of corresponding amines and carboxylic acids.
Scientific Research Applications
6-Cyclopropyl-n2,n2-diethyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interfere with biological pathways in pests.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-n2,n2-diethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes or receptors critical for cellular processes, leading to the desired therapeutic or pesticidal effects. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.
Comparison with Similar Compounds
6-Cyclopropyl-n2,n2-diethyl-1,3,5-triazine-2,4-diamine can be compared with other similar compounds, such as:
6-Chloro-n2,n2-diethyl-1,3,5-triazine-2,4-diamine: This compound has a chlorine substituent instead of a cyclopropyl group, which may alter its chemical reactivity and biological activity.
6-Methoxy-n2,n2-diethyl-1,3,5-triazine-2,4-diamine: The presence of a methoxy group can influence the compound’s solubility and interaction with biological targets.
6-Cyclopropyl-n2,n2-dimethyl-1,3,5-triazine-2,4-diamine: The difference in alkyl substituents (methyl vs. ethyl) can affect the compound’s physical properties and reactivity.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H17N5 |
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Molecular Weight |
207.28 g/mol |
IUPAC Name |
6-cyclopropyl-2-N,2-N-diethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H17N5/c1-3-15(4-2)10-13-8(7-5-6-7)12-9(11)14-10/h7H,3-6H2,1-2H3,(H2,11,12,13,14) |
InChI Key |
SVEIDDWGNUKJDT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)N)C2CC2 |
Origin of Product |
United States |
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